molecular formula C11H11NO2S B7844862 [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol

[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B7844862
M. Wt: 221.28 g/mol
InChI Key: CFGRVZSVVDYQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol: is a heterocyclic compound featuring a thiazole ring substituted with a methoxyphenyl group and a methanol moiety

Biochemical Analysis

Biochemical Properties

[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the thiazole ring to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the thiazole ring to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of kinases by binding to their ATP-binding sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may influence experimental outcomes. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings underscore the importance of dose optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including hydroxylation, methylation, and conjugation with glucuronic acid . These metabolic processes are crucial for its detoxification and elimination from the body, affecting its overall bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can further influence its targeting to specific organelles, thereby modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and methanol groups. One common method includes the cyclization of a thiourea derivative with an α-haloketone under basic conditions to form the thiazole ring. The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the methanol group can be added through a reduction process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:

    Formation of the thiazole ring: This can be achieved through the reaction of thiourea with α-haloketones.

    Substitution reactions: Introduction of the methoxyphenyl group via nucleophilic aromatic substitution.

    Reduction: Addition of the methanol group through reduction of a corresponding aldehyde or ketone intermediate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the methanol group, to form corresponding ethers.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents and nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanal or [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanoic acid.

    Reduction: Formation of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methyl ether.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its heterocyclic structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry:

    Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments.

    Material Science:

Comparison with Similar Compounds

    [2-(3-Methoxy-phenyl)-thiazol-4-YL]-ethanol: Similar structure but with an ethanol group instead of methanol.

    [2-(3-Methoxy-phenyl)-thiazol-4-YL]-acetaldehyde: Contains an aldehyde group instead of methanol.

    [2-(3-Methoxy-phenyl)-thiazol-4-YL]-acetic acid: Contains a carboxylic acid group instead of methanol.

Uniqueness:

    Binding Affinity: The presence of the methanol group may enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.

    Reactivity: The specific substitution pattern on the thiazole ring and the presence of the methoxyphenyl group provide unique reactivity profiles, making it a versatile intermediate in organic synthesis.

This detailed overview of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol highlights its potential in various fields, from synthetic chemistry to medicinal applications

Properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGRVZSVVDYQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.